molecular formula C24H29NO6 B11144064 7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-4,8-dimethyl-2H-chromen-2-one

7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11144064
M. Wt: 427.5 g/mol
InChI Key: HAUFJXSHOCQVGS-UHFFFAOYSA-N
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Description

7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-4,8-dimethyl-2H-chromen-2-one is a complex organic compound with a unique structure that includes a chromenone core, a hydroxypropoxy group, and a dimethoxyphenyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-4,8-dimethyl-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and precise timing to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromenone derivatives, while reduction could produce various hydroxypropoxy or dimethoxyphenyl ethylamine derivatives .

Scientific Research Applications

7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and influencing various cellular processes. These interactions can lead to changes in gene expression, protein function, and cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups and its chromenone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

IUPAC Name

7-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C24H29NO6/c1-15-11-23(27)31-24-16(2)20(8-6-19(15)24)30-14-18(26)13-25-10-9-17-5-7-21(28-3)22(12-17)29-4/h5-8,11-12,18,25-26H,9-10,13-14H2,1-4H3

InChI Key

HAUFJXSHOCQVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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